
4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)-
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Overview
Description
4(3H)-Quinazolinone derivatives are heterocyclic compounds with a fused benzene and pyrimidine ring, first synthesized via the Niementowski reaction . The compound 2-bromomethyl-3-(o-tolyl)-4(3H)-quinazolinone features a bromomethyl group at position 2 and an ortho-tolyl (2-methylphenyl) substituent at position 2. This structural modification distinguishes it from the well-known sedative methaqualone (2-methyl-3-(o-tolyl)-4(3H)-quinazolinone) .
The bromomethyl group at position 2 is synthetically accessible through bromination of precursor methyl derivatives or via cyclization of brominated intermediates . Substitutions at position 2 are critical for modulating biological activity, as demonstrated by studies showing that halogenation (e.g., bromo, fluoro) can significantly influence CNS depressant, anticonvulsant, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)- typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Attachment of the o-Tolyl Group: The o-tolyl group can be introduced through Friedel-Crafts alkylation or acylation reactions using o-tolyl derivatives and suitable catalysts like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of 4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)- may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The o-tolyl group can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, and other substituted derivatives.
Oxidation and Reduction: Formation of alcohols, ketones, and other oxidized or reduced products.
Coupling Reactions: Formation of biaryl compounds and other coupled products.
Scientific Research Applications
4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 2-bromomethyl-3-(o-tolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
Methaqualone (2-Methyl-3-(o-tolyl)-4(3H)-quinazolinone)
- Key Differences: Methaqualone lacks bromine, featuring a methyl group at position 2. It is a benchmark sedative-hypnotic agent with GABA-A receptor modulation .
- However, methaqualone’s methyl group contributes to metabolic hydroxylation pathways, forming active metabolites like 6-hydroxymethaqualone .
2-Fluoromethyl-3-(o-tolyl)-4(3H)-quinazolinone
- Key Differences : Fluorine’s smaller size and higher electronegativity result in distinct pharmacokinetics.
- Activity Comparison : In murine models, the fluoromethyl derivative showed 3–7× stronger muscle relaxant activity than bromomethyl analogs but lower anti-cardiazol (anticonvulsant) activity (ED₅₀ = 56.1 mg/kg vs. bromomethyl analog’s ED₅₀ = 15.7 mg/kg) .
6-Bromo-2-methyl-3-(substituted phenyl)-4(3H)-quinazolinones
- Key Differences : Bromine at position 6 instead of 2.
- Activity Comparison : These derivatives exhibit potent antimicrobial (MIC = 8–64 μg/mL against S. aureus and E. coli) and anti-inflammatory activity (58–67% inhibition of protein denaturation) . The 2-bromomethyl analog’s activity in these domains remains unexplored but may differ due to substituent positioning.
CNS Activity
- GABA-A Receptor Interaction : Methaqualone and its analogs act as GABA-A receptor agonists. Bromine’s electronegativity may enhance binding affinity compared to methyl, but this remains unverified experimentally .
- Neurotoxicity : Bromine’s bulk could increase neurotoxic side effects, as seen in halogenated CNS depressants .
Metabolic Stability
- Methaqualone undergoes hepatic metabolism via epoxide-diol pathways, producing hydroxylated metabolites . Bromine’s presence may redirect metabolism toward debromination or glutathione conjugation, altering half-life and toxicity .
Biological Activity
4(3H)-Quinazolinone derivatives, particularly those with specific substitutions, have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, 4(3H)-quinazolinone, 2-bromomethyl-3-(o-tolyl)- is noteworthy for its potential therapeutic applications. This article delves into the biological activities associated with this compound, highlighting its antibacterial, anticancer, and anticonvulsant properties through various studies and research findings.
Structure-Activity Relationship (SAR)
The biological activity of quinazolinones is closely linked to their chemical structure. The 2-bromomethyl and 3-(o-tolyl) substituents play crucial roles in modulating the pharmacological effects of the compound.
Key Findings:
- Antibacterial Activity : A study demonstrated that quinazolinone derivatives exhibit potent antibacterial effects against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The binding affinity to penicillin-binding proteins (PBPs) is a critical factor in their mechanism of action.
- Anticancer Activity : Research indicates that certain derivatives show significant cytotoxicity against cancer cell lines. For example, compounds with dual inhibitory effects on EGFR and VEGFR-2 kinases have been synthesized, showcasing promise in cancer treatment .
- Anticonvulsant Activity : Quinazolinones have been reported to exhibit anticonvulsant properties, comparable to established medications like phenobarbital . This activity is particularly relevant for developing new treatments for epilepsy.
Biological Activities Overview
The following table summarizes the biological activities of various derivatives of 4(3H)-quinazolinone, including the compound of interest:
Case Studies and Research Findings
- Antibacterial Efficacy : A comprehensive study on the SAR of quinazolinones revealed that modifications at the R1 and R2 positions significantly influence antibacterial potency. For instance, compounds with specific hydroxyl or carboxyl groups exhibited enhanced efficacy against MRSA .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of various quinazolinone derivatives against cancer cell lines such as breast and liver cancer. Compounds demonstrated significant activity compared to standard treatments, indicating their potential as anticancer agents .
- Pharmacokinetic Properties : The pharmacokinetics of several quinazolinones were evaluated in animal models, revealing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. Notably, some compounds exhibited low clearance rates and high oral bioavailability, making them suitable candidates for further development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-bromomethyl-3-(o-tolyl)-4(3H)-quinazolinone?
The compound is typically synthesized via cyclocondensation reactions. For example, ammonium chloride-catalyzed solvent-free methods involve reacting methyl 2-acylaminobenzoates with amine hydrochlorides and phosphorus pentoxide (P₂O₅) under high temperatures (180°C). This one-pot approach minimizes solvent use and achieves yields up to 88% . Alternative methods include using N,N-dimethylcyclohexylamine as a catalyst, followed by alkaline extraction and recrystallization .
Q. How is structural characterization performed for 4(3H)-quinazolinone derivatives?
Key techniques include:
- NMR spectroscopy : To confirm substituent positions (e.g., bromomethyl and o-tolyl groups) via chemical shifts (e.g., δ 2.65 ppm for methyl groups in 3-octyl derivatives) .
- X-ray crystallography : Resolves intramolecular hydrogen bonding (e.g., N–H⋯O interactions) and dihedral angles between aromatic rings .
- IR spectroscopy : Identifies carbonyl stretches (~1680 cm⁻¹) and heterocyclic C=N vibrations .
Q. What biological activities are associated with 4(3H)-quinazolinone derivatives?
These compounds exhibit anticonvulsant , antibacterial , anti-inflammatory , and anti-HIV properties. For instance, 2-bromomethyl-3-(o-tolyl) derivatives show potent anticonvulsant activity in rodent models, particularly against maximal electroshock (MES)-induced seizures . Broad-spectrum antimicrobial activity is linked to the bromomethyl group’s electrophilic reactivity .
Advanced Research Questions
Q. How can synthetic yields of 2-bromomethyl-3-(o-tolyl)-4(3H)-quinazolinone be optimized?
- Catalyst selection : Replace ammonium chloride with P₂O₅-amine mixtures to enhance cyclization efficiency .
- Solvent-free conditions : Reduce side reactions and improve purity (e.g., >95% by HPLC) .
- Temperature control : Maintain 180°C for 45 minutes to ensure complete ring closure while avoiding decomposition .
Q. What structural features govern the anticonvulsant activity of 2-bromomethyl-3-(o-tolyl) derivatives?
- Ortho-substituted aryl groups : The o-tolyl moiety enhances lipid solubility, improving blood-brain barrier penetration .
- Bromomethyl group : Acts as a leaving group, enabling covalent interactions with neuronal ion channels (e.g., GABA receptors) .
- Hybrid derivatives : Combining quinazolinone cores with pyridyl or furanyl groups increases potency but may elevate neurotoxicity .
Q. How can contradictory bioactivity data between studies be resolved?
- Purity validation : Use HPLC to rule out impurities from incomplete bromomethylation or solvent residues .
- Assay standardization : Compare MIC (minimum inhibitory concentration) values across consistent bacterial strains (e.g., S. aureus ATCC 25923) .
- Metabolic stability testing : Evaluate hepatic microsomal degradation to explain variations in in vivo efficacy .
Q. What computational strategies support SAR studies for quinazolinone derivatives?
- Molecular docking : Predict binding to targets like protein tyrosine phosphatase 1B (PTP1B) using AutoDock Vina .
- QSAR modeling : Correlate logP values with anticonvulsant ED₅₀ data to prioritize hydrophobic substituents .
- DFT calculations : Analyze electron density maps to optimize bromomethyl group reactivity .
Q. What analytical challenges arise in quantifying 2-bromomethyl-3-(o-tolyl)-4(3H)-quinazolinone in biological matrices?
- Matrix interference : Use solid-phase extraction (SPE) to isolate the compound from plasma proteins .
- Degradation products : Monitor hydrolytic debromination via LC-MS/MS (e.g., m/z 270 → 192 transitions) .
- Sensitivity limits : Employ fluorescence detection for low-concentration samples (LOD ~0.1 ng/mL) .
Q. Methodological Considerations
Q. How to design hybrid derivatives with enhanced anti-inflammatory activity?
- Scaffold hopping : Integrate thiazolidinone or morpholinyl groups at position 6 to target COX-2 inhibition .
- Prodrug strategies : Introduce acetate esters at the 4-oxo position to improve oral bioavailability .
Q. What techniques validate target engagement in anticancer studies?
Properties
CAS No. |
61554-48-1 |
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Molecular Formula |
C16H13BrN2O |
Molecular Weight |
329.19 g/mol |
IUPAC Name |
2-(bromomethyl)-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H13BrN2O/c1-11-6-2-5-9-14(11)19-15(10-17)18-13-8-4-3-7-12(13)16(19)20/h2-9H,10H2,1H3 |
InChI Key |
MVIGBJFUNVNUIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CBr |
Origin of Product |
United States |
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